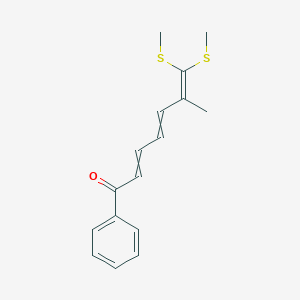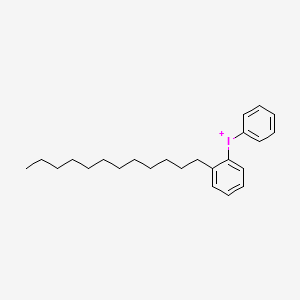
(2-Dodecylphenyl)(phenyl)iodanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Dodecylphenyl)(phenyl)iodanium is an organoiodine compound characterized by the presence of a dodecyl group attached to a phenyl ring, which is further bonded to an iodonium ion. This compound is part of the broader class of iodonium salts, known for their utility in organic synthesis due to their ability to act as electrophilic reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Dodecylphenyl)(phenyl)iodanium typically involves the reaction of iodobenzene with dodecylbenzene under oxidative conditions. A common method includes the use of an oxidizing agent such as diacetoxyiodobenzene (PIDA) in the presence of an acid catalyst. The reaction is carried out in a solvent like acetonitrile at room temperature, yielding the desired iodonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: (2-Dodecylphenyl)(phenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodobenzene and dodecylbenzene.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and carboxylates are employed under mild conditions.
Major Products: The major products formed from these reactions include substituted benzene derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
(2-Dodecylphenyl)(phenyl)iodanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (2-Dodecylphenyl)(phenyl)iodanium involves its ability to act as an electrophile, facilitating the transfer of the iodonium ion to nucleophilic substrates. This process often involves the formation of a transient iodonium intermediate, which then undergoes further transformation to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparación Con Compuestos Similares
- Diphenyliodonium chloride
- (Diacetoxyiodo)benzene
- Phenyl(trifluoromethyl)iodonium
Comparison: (2-Dodecylphenyl)(phenyl)iodanium is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. Compared to other iodonium salts, it exhibits enhanced solubility in non-polar solvents and increased reactivity towards certain nucleophiles. This makes it particularly useful in applications where such properties are advantageous .
Propiedades
Número CAS |
153766-09-7 |
|---|---|
Fórmula molecular |
C24H34I+ |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
(2-dodecylphenyl)-phenyliodanium |
InChI |
InChI=1S/C24H34I/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3/q+1 |
Clave InChI |
ZZBRELYUNZLIIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1[I+]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


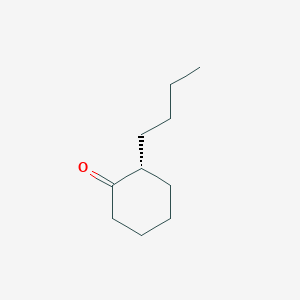



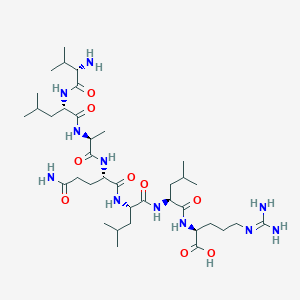


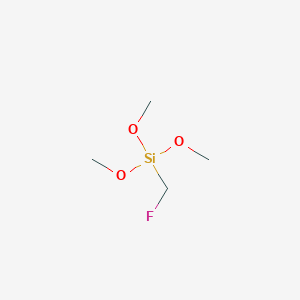
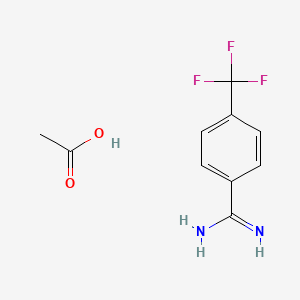
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
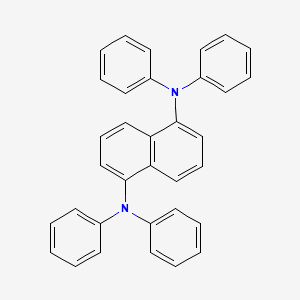
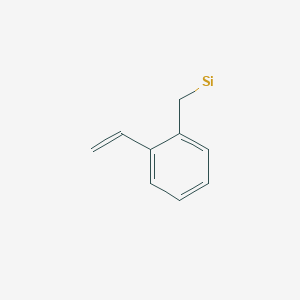
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
